molecular formula C11H13NO2S B5623950 N-[4-(methylthio)phenyl]-3-oxobutanamide

N-[4-(methylthio)phenyl]-3-oxobutanamide

Cat. No. B5623950
M. Wt: 223.29 g/mol
InChI Key: YGYHLZKLMLKXGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(methylthio)phenyl]-3-oxobutanamide involves reactions between N-aryl- and N,N-diethyl-3-oxobutanamides with different reagents. For instance, one study reported the reaction of N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in ethanol, using sodium hydrogen sulfate as a catalyst, to yield N-substituted 2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides (Gein, Zamaraeva, Buzmakova, Dmitriev, Nasakin, & Kazantseva, 2017).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been elucidated using various spectroscopic techniques, including IR, (1)H NMR, and X-ray diffraction studies. These studies have provided insights into the vibrational wavenumbers, intramolecular charge transfer interactions, and molecular electrostatic potential maps (Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, & Al‐Saadi, 2015).

Chemical Reactions and Properties

Research has delved into the diverse chemical reactions involving similar compounds, highlighting their versatile reactivity. For instance, compounds like N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides have been synthesized in moderate to high yields through three-component reactions involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea), catalyzed by sodium hydrogen sulfate in ethanol (Gein, Zamaraeva, & Dmitriev, 2018).

Physical Properties Analysis

The physical properties, including the crystal structure of compounds like N,N′-1,4-phenylene-bis(3-oxobutanamide), have been determined using laboratory powder diffraction data. Such studies provide valuable information on lattice parameters, crystal packing, and molecular conformation (Brüning, Alig, Bats, van de Streek, & Schmidt, 2009).

Chemical Properties Analysis

The chemical properties of N-[4-(methylthio)phenyl]-3-oxobutanamide-related compounds have been explored through various synthetic routes, offering insights into their reactivity and potential applications. The synthesis of 3-(substituted-phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives has been reported, highlighting the compounds' antiproliferative activity and providing a basis for understanding the chemical behavior of N-[4-(methylthio)phenyl]-3-oxobutanamide (Pawar, Pansare, & Shinde, 2018).

Mechanism of Action

The mechanism of action for “N-[4-(methylthio)phenyl]-3-oxobutanamide” is not specified in the available sources. The mechanism of action for a compound typically refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies .

Safety and Hazards

The safety and hazards associated with “N-[4-(methylthio)phenyl]-3-oxobutanamide” are not specified in the available sources. Safety data sheets (SDS) are typically used to communicate information about the hazards of chemical products, and include information on physical and health hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

properties

IUPAC Name

N-(4-methylsulfanylphenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-8(13)7-11(14)12-9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYHLZKLMLKXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylsulfanylphenyl)-3-oxobutanamide

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